Ethyl 2-{[4-(acetyloxy)phenyl]formamido}acetate
Description
Ethyl 2-{[4-(acetyloxy)phenyl]formamido}acetate is an ester derivative featuring a formamido bridge connecting an ethyl glycinate moiety to a 4-acetyloxy-substituted phenyl ring. This compound is structurally characterized by its acetyloxy group (–OAc) at the para position of the aromatic ring and an ethyl ester group (–COOEt) linked via a glycine-derived formamido (–NHC(O)CH₂–) spacer.
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2-[(4-acetyloxybenzoyl)amino]acetate |
InChI |
InChI=1S/C13H15NO5/c1-3-18-12(16)8-14-13(17)10-4-6-11(7-5-10)19-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,17) |
InChI Key |
PVFYINWNSJDUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-(ACETYLOXY)BENZOYL]AMINO}ACETATE typically involves the esterification of 4-[[2-(Acetyloxy)benzoyl]amino]benzoic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[4-(ACETYLOXY)BENZOYL]AMINO}ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Commonly carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: 4-[[2-(Hydroxy)benzoyl]amino]benzoic acid and ethanol.
Reduction: 4-[[2-(Hydroxy)benzoyl]amino]benzoic acid ethyl ester.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
ETHYL 2-{[4-(ACETYLOXY)BENZOYL]AMINO}ACETATE has several applications in scientific research, including:
Analytical Chemistry: Used as a certified reference material for calibration and validation of analytical methods.
Biological Studies: Employed in studies involving enzyme inhibition and protein binding due to its structural similarity to biologically active compounds.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(ACETYLOXY)BENZOYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The acetyloxy group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate (Compound 13) and Ethyl 4-acetamido-2,2-difluoro-4-(4-formylphenyl)butanoate (Compound 14)
Key Differences :
- Substituents: Compound 13 and 14 feature difluorobutanoate backbones instead of the formamido-acetate linkage. Both retain acetyl or formyl groups on the phenyl ring but lack the acetyloxy (–OAc) substituent.
- Physicochemical Properties: Melting Points: Compound 13 (138–140°C) has a higher melting point than Compound 14 (79–82°C), likely due to stronger intermolecular interactions from the acetyl group versus the formyl group . Molecular Weights: Compound 13 (328 g/mol) is heavier than the target compound (estimated ~293 g/mol), reflecting the difluoro and butanoate extensions .
| Property | Target Compound* | Compound 13 | Compound 14 |
|---|---|---|---|
| Melting Point (°C) | Not reported | 138–140 | 79–82 |
| Molecular Weight (g/mol) | ~293 | 328 | 314 |
*Estimated based on structural formula.
2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic Acid
Key Differences :
Ethyl Esters with Heterocyclic or Halogenated Substituents
Ethyl (2,3-Dichloro-4-formylphenoxy)acetate
Key Differences :
Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate
Key Differences :
- Substituents : Fluorine and methoxy groups enhance lipophilicity and electron-withdrawing effects compared to the acetyloxy group.
- Crystallography : Similar ethyl ester derivatives (e.g., benzimidazole analogs) exhibit layered crystal structures stabilized by C–H⋯O/N interactions, suggesting comparable packing behavior in the target compound .
Thiazole-Containing Analogues
Ethyl 2-(2-Formylamino-1,3-thiazol-4-yl)-2-oxoacetate
Key Differences :
- Core Structure : Incorporates a thiazole ring instead of a phenyl group, altering electronic properties (e.g., aromaticity, dipole moments).
Metabolic and Stability Considerations
A metabolite structurally related to the target compound, Ethyl 2-{[1-(2-{[4-(N'-hydroxycarbamimidoyl)phenyl]formamido}propanoyl)piperidin-4-yl]oxy}acetate, features a piperidine and hydroxycarbamimidoyl group, indicating susceptibility to enzymatic hydrolysis or oxidation in biological systems . This contrasts with the acetyloxy group’s propensity for esterase-mediated cleavage.
Biological Activity
Ethyl 2-{[4-(acetyloxy)phenyl]formamido}acetate is a chemical compound characterized by its unique molecular structure, which includes an ethyl group, a formamide moiety, and an acetyloxy-substituted phenyl group. This compound falls under the categories of amides and esters, which may influence its biological activities and interactions.
Chemical Structure
The molecular formula of this compound is . The structure can be broken down into its functional components:
- Ethyl Group : Contributes to the hydrophobic character.
- Formamide Moiety : Potentially enhances hydrogen bonding capabilities.
- Acetyloxy-Substituted Phenyl Group : May influence reactivity and biological interactions.
Antibacterial Properties
Recent investigations suggest that compounds structurally similar to this compound exhibit significant antibacterial properties. These activities can be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within the bacteria.
Antioxidant Activity
Preliminary studies indicate that this compound may also possess antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The acetyloxy group may enhance the compound's ability to scavenge free radicals.
Cytotoxic Effects
Research has shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although detailed mechanisms remain to be elucidated.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, often involving acylation reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.
Comparative Biological Activity Table
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| This compound | Antibacterial, Antioxidant, Cytotoxic | |
| Ethyl 2-(4-formylphenyl)acetate | Moderate Antibacterial | |
| Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- | Low Cytotoxicity |
Pharmacological Studies
Pharmacological studies are essential for understanding the safety and efficacy of this compound in therapeutic applications. These studies typically involve in vitro assays followed by in vivo experiments to assess the biological impact on living organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
